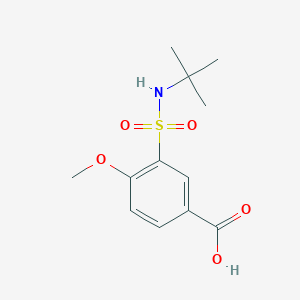

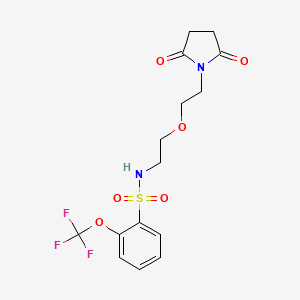

3-(Tert-butylsulfamoyl)-4-methoxybenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(Tert-butylsulfamoyl)-4-methoxybenzoic acid” likely belongs to the class of organosulfur compounds, which are organic compounds that contain sulfur . The tert-butyl group is a common substituent in organic chemistry .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds such as tert-butyl esters can be synthesized through various methods . For instance, tert-butyl esters can be chlorinated using PCl3 , and tert-butyl-substituted indolo[2,3-b]quinoxaline derivatives can be synthesized .Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using methods like Density Functional Theory (DFT) and B3LYP method . These methods can be used to optimize the structure of the molecule and calculate its excited states .Chemical Reactions Analysis

Chemical reactions involving similar compounds have been studied. For example, tert-butyl esters can undergo chlorination with PCl3 to generate acid chlorides . Also, a SN1 reaction involving the synthesis of tert-butyl chloride has been reported .Wissenschaftliche Forschungsanwendungen

Chemiluminescence and Oxidation Studies Studies on sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, including those derived from tert-butyl substituted compounds, indicate that these compounds can undergo base-induced chemiluminescence, a property that could be harnessed for scientific and diagnostic applications, showcasing the diverse potential of tert-butylsulfamoyl derivatives in research settings (N. Watanabe et al., 2010).

Photoluminescence Properties Research into the effect of electron-donating substituent groups on aromatic rings, such as methoxy groups found in 3-(Tert-butylsulfamoyl)-4-methoxybenzoic acid, on the photoluminescence properties of complexes, particularly those involving Eu(III) ions, reveals that these structural features can significantly enhance fluorescence emission intensities. This indicates potential applications in materials science and photoluminescence research (Baojiao Gao et al., 2015).

Electro-organic Synthesis Electrochemical studies of dihydroxybenzoic acid and tert-butylcatechol, in the context of synthesizing coumestan derivatives, demonstrate the utility of tert-butyl and methoxy substituted benzoic acids in electro-organic synthesis, opening avenues for the development of novel organic compounds through electrochemical methods (S. M. Golabi & D. Nematollahi, 1997).

Insecticidal Activities In the realm of agricultural chemistry, the synthesis and evaluation of N-alkoxysulfenyl-N'-tert-butyl-N, N'-diacylhydrazines, related to tert-butyl and methoxy benzoic acid derivatives, have demonstrated promising insecticidal activities, offering potential for the development of new insect growth regulators (Qiqi Zhao et al., 2007).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(tert-butylsulfamoyl)-4-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S/c1-12(2,3)13-19(16,17)10-7-8(11(14)15)5-6-9(10)18-4/h5-7,13H,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURYCNVSEWGTMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24832840 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Pyridin-4-yl)-2-{[1-(pyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2667658.png)

![N-cycloheptyl-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2667667.png)

![(E)-ethyl 1-cyclohexyl-2-((3,4-difluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2667675.png)

![N-(3-fluorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2667678.png)